Robenacoxib - 220991-32-2

Robenacoxib

Catalog Number: EVT-281855
CAS Number: 220991-32-2
Molecular Formula: C16H13F4NO2
Molecular Weight: 327.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Robenacoxib is a non-steroidal anti-inflammatory drug (NSAID) classified as a coxib. [] It is specifically developed for veterinary use, primarily in cats and dogs. [, ] Robenacoxib is recognized for its targeted action on inflammation and pain pathways. []

Mechanism of Action

Robenacoxib functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. [, , , ] COX-2 is an enzyme responsible for producing prostaglandins, which are mediators of inflammation and pain. [, , ] By selectively inhibiting COX-2, Robenacoxib reduces the production of these prostaglandins, thereby mitigating inflammation and pain. [, , , , ] While Robenacoxib demonstrates a high affinity for COX-2, it exhibits weaker and rapidly reversible binding to the COX-1 enzyme. [, , , ] This selective inhibition profile contributes to its potential for a favorable safety profile compared to non-selective NSAIDs. [, , , ]

Applications
  • Urate Crystal-Induced Synovitis in Dogs: This model, mimicking acute joint inflammation, demonstrated Robenacoxib's dose-dependent analgesic and anti-inflammatory effects. [, ]
  • Carrageenan-Induced Paw Edema in Cats: This model, inducing acute inflammation, was used to establish the pharmacokinetic and pharmacodynamic parameters of Robenacoxib in cats, showcasing its analgesic and anti-inflammatory properties. [, ]
  • Surgical Models: Robenacoxib’s effectiveness in managing postoperative pain and inflammation has been investigated in various surgical models in dogs and cats, including ovariohysterectomy, castration, onychectomy, and orthopedic surgeries. [, , , , ]

Investigation of COX-2 Selectivity

  • In Vitro and Ex Vivo Studies in Cats and Dogs: These studies confirmed Robenacoxib's high selectivity for COX-2 over COX-1, a crucial factor in its potential for a reduced risk of side effects compared to non-selective NSAIDs. [, , , ]
  • Comparative Studies with Other NSAIDs: Direct comparisons with other NSAIDs, such as meloxicam, carprofen, and ketoprofen, in various models, further emphasized Robenacoxib's superior COX-2 selectivity. [, , , , , ]
  • Horses: Studies using an ischemic-injured jejunum model in horses suggested that Robenacoxib, unlike some other NSAIDs, allows for the recovery of barrier function in the injured intestine, highlighting its potential for managing specific conditions in horses. [, ]
  • Rabbits: Research in rabbits explored the pharmacokinetics and COX enzyme inhibition profile of Robenacoxib, indicating a need for further investigation to determine suitable dosing and evaluate safety and efficacy in this species. []
  • Fish: A study in rainbow trout demonstrated the potential for Robenacoxib to provide long-lasting pain relief after surgery, suggesting its possible application in aquaculture. []
Future Directions
  • Further Investigation of Long-Term Effects: While the short-term safety and efficacy of Robenacoxib have been well-documented, more comprehensive studies are needed to evaluate its long-term effects, particularly on renal function, especially in animals with pre-existing conditions. [, , ]
  • Exploration of Applications in Other Species: Given the promising results in horses, rabbits, and fish, further research is warranted to explore the potential therapeutic applications of Robenacoxib in a wider range of species. [, , , ]
  • Development of Species-Specific Formulations: Optimizing Robenacoxib formulations for specific species, considering factors like palatability and bioavailability, could enhance its clinical utility. [, ]
  • Investigation of Potential in Specific Disease Models: Further research is needed to evaluate the efficacy and safety of Robenacoxib in specific disease models, such as feline injection-site sarcomas, to explore its potential as an adjuvant therapeutic agent. []

Carprofen

  • Relevance: Carprofen is frequently used as a positive control or comparator drug in studies evaluating the efficacy and safety of robenacoxib [, , , , ]. This comparison allows researchers to assess whether robenacoxib demonstrates similar or superior effects compared to an established NSAID like carprofen. The studies frequently focus on conditions such as osteoarthritis and postoperative pain, directly comparing the two drugs' effectiveness in managing pain and inflammation.

Meloxicam

  • Relevance: Meloxicam, similar to carprofen, is frequently included in studies as a comparator drug to robenacoxib [, , , , , , ]. This inclusion helps researchers determine if the COX-2 selectivity of robenacoxib translates into any clinical advantages in terms of efficacy or safety compared to a preferential COX-2 inhibitor.

Firocoxib

  • Relevance: Firocoxib is directly compared with robenacoxib in a study evaluating their analgesic activity in a canine model of acute arthritis []. This head-to-head comparison helps researchers understand the relative efficacy of these two COX-2 selective inhibitors in managing pain.

Ketoprofen

  • Relevance: A study compared the efficacy and tolerability of orally administered robenacoxib with ketoprofen in cats suffering from acute pain and inflammation due to musculoskeletal disorders []. This comparison was crucial in determining whether the COX-2 selectivity of robenacoxib offered any advantages over the COX-1 selective ketoprofen, especially concerning potential side effects.

Flunixin Meglumine

  • Relevance: Studies directly compared flunixin meglumine to robenacoxib regarding their effects on the recovery of ischemic-injured equine jejunum [, ]. The goal was to understand if the COX-2 selectivity of robenacoxib could offer a safer alternative, especially in scenarios where intestinal recovery is paramount. The research showed that while flunixin meglumine might hinder this recovery, robenacoxib did not exhibit the same negative impact.
  • Relevance: In a study involving ovariohysterectomized cats, tolfenamic acid was compared to robenacoxib to evaluate their efficacy in managing postoperative pain []. This comparison provided insights into the effectiveness of a non-selective COX inhibitor versus a COX-2 selective inhibitor in a specific surgical context.

Grapiprant

  • Relevance: A study compared the postoperative analgesic effects of grapiprant with robenacoxib in cats undergoing ovariohysterectomy []. This comparison aimed to assess the relative efficacy of these two drugs, each working through different mechanisms, in managing pain in a specific surgical population.

Lansoprazole

  • Relevance: It was used in conjunction with robenacoxib in a study evaluating the potential gastroprotective effects of plant-derived therapies []. The study examined whether lansoprazole, when co-administered with robenacoxib, could mitigate the potential gastrointestinal side effects associated with NSAIDs.

AHI-805

  • Relevance: In a study focusing on ischemic-injured equine jejunum, AHI-805 was compared to both robenacoxib and flunixin meglumine []. This study investigated whether AHI-805, like robenacoxib, could offer a safer alternative to flunixin meglumine, which is known to potentially delay intestinal healing.

Properties

CAS Number

220991-32-2

Product Name

Robenacoxib

IUPAC Name

2-[5-ethyl-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid

Molecular Formula

C16H13F4NO2

Molecular Weight

327.27 g/mol

InChI

InChI=1S/C16H13F4NO2/c1-2-8-3-4-12(9(5-8)6-13(22)23)21-16-14(19)10(17)7-11(18)15(16)20/h3-5,7,21H,2,6H2,1H3,(H,22,23)

InChI Key

ZEXGDYFACFXQPF-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)NC2=C(C(=CC(=C2F)F)F)F)CC(=O)O

Solubility

Soluble in DMSO

Synonyms

Robenacoxib; Onsior;

Canonical SMILES

CCC1=CC(=C(C=C1)NC2=C(C(=CC(=C2F)F)F)F)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.